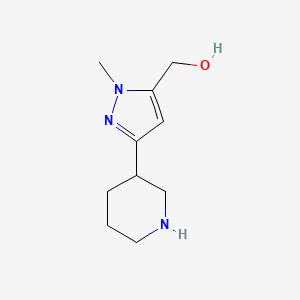

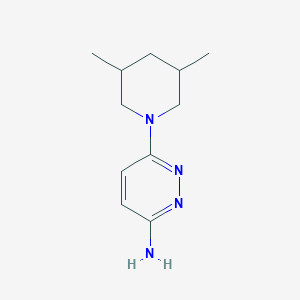

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine

Descripción general

Descripción

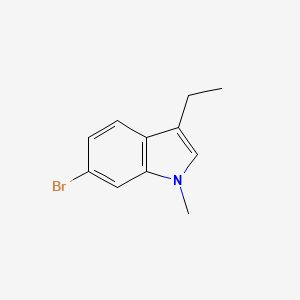

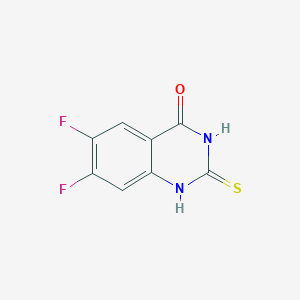

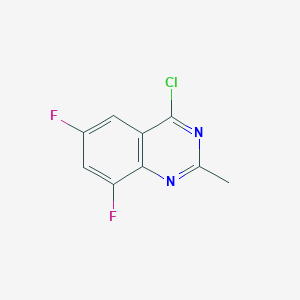

“6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms . They have been shown to have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been carried out in several studies . For instance, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Molecular Structure Analysis

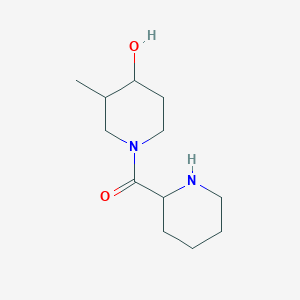

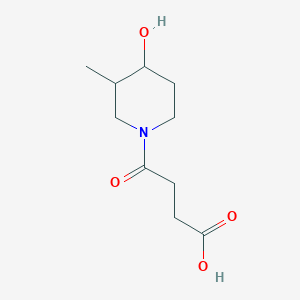

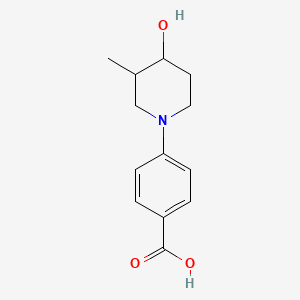

The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Direcciones Futuras

The future directions for the research on “6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine” and its derivatives could include further exploration of their pharmacological activities, development of more efficient synthesis methods, and investigation of their safety and potential side effects. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Mecanismo De Acción

Target of Action

Pyridazine derivatives, which include 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It is known that pyridazine derivatives can have a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Biochemical Pathways

It is known that pyridazine derivatives can affect a variety of biochemical pathways, leading to a wide range of physiological effects .

Result of Action

It is known that pyridazine derivatives can have a wide range of pharmacological activities .

Análisis Bioquímico

Biochemical Properties

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways . The interaction of this compound with these enzymes can modulate the levels of cyclic nucleotides, thereby influencing various physiological processes. Additionally, this compound may interact with other proteins involved in inflammatory and oxidative stress pathways, contributing to its potential therapeutic effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anti-inflammatory and antioxidant activities, which can protect cells from oxidative damage and inflammation . Furthermore, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby influencing cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to phosphodiesterase enzymes, leading to their inhibition and subsequent increase in cyclic nucleotide levels . This elevation in cyclic nucleotides can activate protein kinase A and other downstream signaling pathways, resulting in various physiological effects. Additionally, this compound may modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of this compound should be carefully monitored to ensure their safety and efficacy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy. Additionally, the effects of this compound on metabolic flux and metabolite levels should be investigated to understand its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in different cellular compartments can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-5-9(2)7-15(6-8)11-4-3-10(12)13-14-11/h3-4,8-9H,5-7H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDTXUNVFNSYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NN=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.